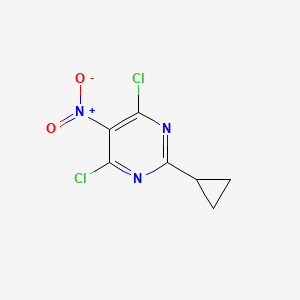

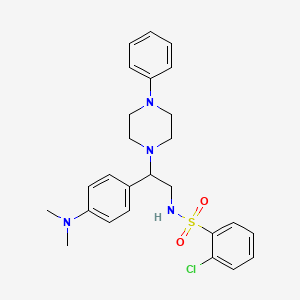

![molecular formula C19H20N8O3 B2481798 1,3-dimethyl-7-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 1797735-65-9](/img/structure/B2481798.png)

1,3-dimethyl-7-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of chemically synthesized molecules that exhibit significant biological activities. These compounds are generally part of a broader family of purine diones, which are known for their varied therapeutic potentials due to their structural similarity to naturally occurring nucleotides.

Synthesis Analysis

The synthesis of complex purine diones, including our compound of interest, typically involves multi-step chemical reactions. These reactions may include the Hantzsch pyridine synthesis, which is a multi-component reaction involving condensation processes to form the pyridine ring, followed by further functionalization to achieve the desired purine dione structure (Dzvinchuk & Lozinskii, 2007).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by a purine ring system that is substituted with various functional groups. These modifications significantly affect the molecule's physical and chemical properties, and their interactions with biological targets. The molecular structure analysis often involves computational modeling and X-ray crystallography to determine the precise arrangement of atoms and the configuration of the molecule (Chimichi et al., 1996).

Chemical Reactions and Properties

The chemical reactivity of purine diones, including this compound, is influenced by the presence of multiple functional groups that can participate in a variety of chemical reactions. These reactions include but are not limited to, nucleophilic substitution, electrophilic substitution, and cycloaddition reactions. The chemical properties are pivotal for the molecule's biological activity, as they determine the compound's ability to interact with biological targets (Coburn & Taylor, 1982).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their formulation and delivery in a pharmaceutical context. These properties are determined using various analytical techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) (Yokoyama, 1978).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, are essential for understanding the compound's behavior in biological systems. These properties are typically studied using spectroscopic methods and chemical reactivity tests to assess the compound's potential as a therapeutic agent (Gulevskaya et al., 1994).

Scientific Research Applications

Neuroprotection in Parkinson's Disease

Studies have explored the neuroprotective effects of caffeine and its analogs, which share structural similarities with the compound . For instance, caffeine and specific A2A adenosine receptor antagonists have been shown to attenuate neurotoxicity induced by the MPTP neurotoxin model of Parkinson's Disease (PD), suggesting a potential neural basis for the preventive effects of caffeine on the development of PD (Chen et al., 2001).

Purine Metabolism

Research into purine metabolism provides insights into various diseases, including immunodeficiency disorders and metabolic syndromes. For example, alterations in purine and pyrimidine metabolites have been measured in patients with adenosine deaminase deficiency, affecting immune system functionality (Mills et al., 1976). Furthermore, high-resolution metabolomics studies have linked exposure to certain chemicals to systemic responses in endogenous metabolism, including disruptions in purine catabolism (Walker et al., 2016).

Drug Interactions and Pharmacokinetics

Understanding the interactions and pharmacokinetics of drugs with purine structures is critical for developing safer and more effective treatments. For instance, the interaction between aminophylline and salbutamol has been studied for its potential to induce extreme tachycardia, emphasizing the importance of monitoring for adverse effects and toxicity in therapies involving bronchodilators (Meena, 2019).

properties

IUPAC Name |

1,3-dimethyl-7-[2-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-2-oxoethyl]purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N8O3/c1-11-6-14-20-7-12-8-25(5-4-13(12)27(14)22-11)15(28)9-26-10-21-17-16(26)18(29)24(3)19(30)23(17)2/h6-7,10H,4-5,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKRGISNRRLJKQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C3=C(CN(CC3)C(=O)CN4C=NC5=C4C(=O)N(C(=O)N5C)C)C=NC2=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N8O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-7-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)-1H-purine-2,6(3H,7H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

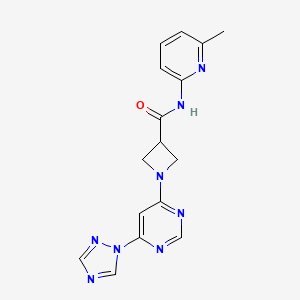

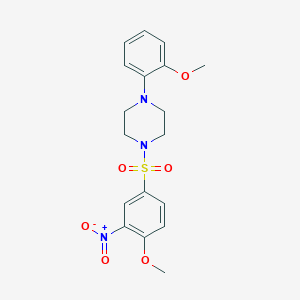

![3,4,7,9-tetramethyl-1-(2-(4-phenylpiperazin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2481721.png)

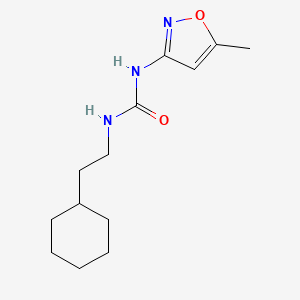

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2481723.png)

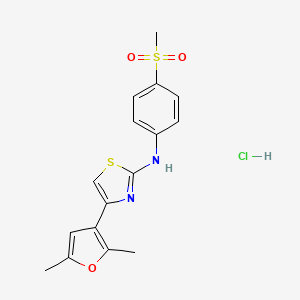

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2481724.png)

![6-ethyl 3-methyl 2-(4-butoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2481725.png)

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2481727.png)

![2-(3-Bromophenyl)-2-[(3,6-dichloropyridin-2-yl)formamido]acetamide](/img/structure/B2481733.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2481735.png)